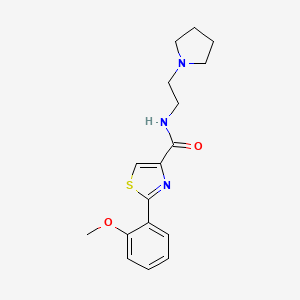
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide works by inhibiting the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, it targets Bruton's tyrosine kinase (BTK), which plays a critical role in the development and progression of many types of cancer.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include inhibition of BTK activity, induction of apoptosis, and suppression of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide is its ability to selectively target BTK, which makes it a potentially effective treatment for a wide range of cancers. However, like many cancer treatments, 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has limitations, including potential side effects and the development of resistance over time.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide. One area of interest is the development of combination therapies that include 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide and other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanisms of action of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide and to identify biomarkers that can predict response to the treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide in patients with various types of cancer.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide involves several steps, including the reaction of 2-bromoanisole with potassium thioacetate to form 2-methoxythiophenol. This is then reacted with 2-bromoethylpyrrolidine to form the intermediate compound, which is subsequently reacted with 2-chloro-4-nitrobenzoic acid to form 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-15-7-3-2-6-13(15)17-19-14(12-23-17)16(21)18-8-11-20-9-4-5-10-20/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOHFXPQWVSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)C(=O)NCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)

![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![2-(2-Chlorophenyl)-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7573834.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573842.png)
![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)